K-111, chemically defined as 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid, is a highly selective, orally active peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. In preclinical procurement and assay design, it serves as a critical reference standard for investigating insulin sensitization, lipid metabolism, and macrophage-mediated inflammation [1]. Unlike classical fibrates, K-111 incorporates a long-chain α-dichlorododecanoic acid moiety that confers superior binding affinity and selectivity for PPAR-α over PPAR-γ and PPAR-β/δ [2]. It is primarily procured for in vivo and in vitro metabolic syndrome modeling where researchers require potent lipid oxidation and insulin-sensitizing effects without the confounding adipogenic artifacts typical of dual or PPAR-γ specific agonists.
Relying on traditional fibrates (e.g., fenofibrate) or thiazolidinediones (e.g., rosiglitazone) as substitutes for K-111 introduces significant experimental artifacts in metabolic and inflammatory assays. Fenofibrate is a weak PPAR-α agonist requiring high concentrations to achieve target activation, often leading to solvent-induced toxicity or incomplete receptor engagement in cellular models [1]. Conversely, substituting with PPAR-γ agonists like rosiglitazone triggers unwanted adipogenesis and fails to accurately model the specific macrophage-mediated anti-inflammatory pathways—such as IL-6 suppression via SAPK/JNK inhibition—driven exclusively by high-affinity PPAR-α activation [2]. Procuring K-111 ensures precise PPAR-α targeting, isolating lipid oxidation and insulin sensitization from confounding weight-gain mechanisms.
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, K-111 demonstrates profound anti-inflammatory efficacy by inhibiting the stress-activated protein kinase/c-Jun NH2-terminal kinase (SAPK/JNK) pathway. Quantitative comparisons reveal that pretreatment with K-111 significantly reduces both IL-6 mRNA expression and protein secretion, exhibiting a stronger inhibitory effect than the PPAR-γ agonist rosiglitazone at equivalent concentrations (30 µM) [1] [2].
| Evidence Dimension | IL-6 production and mRNA expression in LPS-stimulated RAW264.7 cells |
| Target Compound Data | Strong inhibition of IL-6 production and SAPK/JNK pathway activation |
| Comparator Or Baseline | Rosiglitazone (PPAR-γ agonist) at 30 µM |
| Quantified Difference | K-111 demonstrated a quantitatively stronger reduction in IL-6 production compared to rosiglitazone |
| Conditions | 30 µM pretreatment for 18 h before LPS stimulation in RAW264.7 macrophages |
For researchers modeling adipose tissue inflammation, K-111 provides a more potent and specific tool for suppressing macrophage-derived cytokines than standard PPAR-γ agonists, ensuring cleaner assay readouts.
K-111 features an α-dichlorododecanoic acid moiety that significantly enhances its binding affinity and efficacy compared to classical fibrates. In preclinical evaluations, K-111 displays excellent triglyceride-lowering activity at dose levels substantially lower than the marketed weak PPAR-α agonist fenofibrate [1]. This heightened potency allows for robust receptor activation at lower concentrations, minimizing the need for high-concentration solvent vehicles (like DMSO) that can introduce toxicity and artifacts into sensitive cellular and in vivo assays.
| Evidence Dimension | Effective dose for lowering triglycerides and robust receptor activation |
| Target Compound Data | High efficacy at low nanomolar/low mg/kg dose levels |
| Comparator Or Baseline | Fenofibrate (requires micromolar/high mg/kg dosing) |
| Quantified Difference | K-111 achieves therapeutic lipid-lowering at a fraction of the dose required for fenofibrate |
| Conditions | In vivo models of dyslipidemia and hypertriglyceridemia |
Procuring K-111 allows laboratories to achieve robust PPAR-α activation at lower concentrations, minimizing solvent toxicity and off-target artifacts in sensitive metabolic assays.
Unlike thiazolidinediones (TZDs) such as rosiglitazone, which improve insulin sensitivity at the cost of inducing adipogenesis, K-111 acts as a highly selective PPAR-α insulin sensitizer. In obese rhesus monkey models treated with K-111 (1-10 mg/kg/day), the compound significantly improved hyperinsulinemia while decreasing body weight . It achieves these metabolic improvements without triggering the adipogenesis typically associated with PPAR-γ activation, ensuring that researchers can isolate insulin sensitization from confounding weight-gain variables.
| Evidence Dimension | Impact on body weight and adipogenesis during insulin sensitization |
| Target Compound Data | Decreased body weight and no adipogenesis at 1-10 mg/kg/day dosing |
| Comparator Or Baseline | TZDs (e.g., rosiglitazone), which typically induce weight gain |
| Quantified Difference | K-111 avoids the adipogenic side effects inherent to PPAR-γ agonists while maintaining insulin sensitization |
| Conditions | Chronic dosing (4 weeks) in obese prediabetic rhesus monkeys |
K-111 is the preferred procurement choice for in vivo metabolic syndrome models where decoupling insulin sensitization from confounding weight gain is critical for data integrity.
Due to its nanomolar affinity and high selectivity over PPAR-γ and PPAR-β/δ, K-111 is an ideal positive control and reference standard in high-throughput screening (HTS) assays designed to discover novel lipid-lowering or insulin-sensitizing agents. Its defined structural interaction, driven by the α-dichlorododecanoic acid moiety, provides a reliable baseline for evaluating new synthetic PPAR-α modulators without the high-dose solvent requirements of weaker fibrates [1].
K-111 is highly effective in cell culture systems investigating the pathogenesis of insulin resistance via inflammatory cytokines. By potently inhibiting the SAPK/JNK and NF-κB pathways in macrophages, K-111 allows researchers to precisely study the suppression of IL-6 and downstream TNF-α expression in 3T3-L1 adipocytes, offering a superior pharmacological tool compared to rosiglitazone [2].
Because K-111 improves hyperinsulinemia, hypertriglyceridemia, and HDL-cholesterol levels while reducing body weight, it is highly valuable for in vivo studies of metabolic syndrome. It serves as a pharmacological tool for investigating calorie-restriction mimetic pathways, enabling researchers to study metabolic improvements without the confounding variable of PPAR-γ-induced adipogenesis .